Engineering Lipid-Like Probes: A Technical Whitepaper on N-(2-Oxo-2-(phenylamino)ethyl)octanamide
Engineering Lipid-Like Probes: A Technical Whitepaper on N-(2-Oxo-2-(phenylamino)ethyl)octanamide
Executive Summary
In the rapidly expanding field of lipidomics and endocannabinoid research, N-acyl amino acids (NAAAs) have emerged as critical signaling molecules. Among these, N-acylglycines—such as N-octanoylglycine—play pivotal roles in modulating transient receptor potential (TRP) channels, G-protein coupled receptors (GPCRs), and metabolic hydrolases.
This whitepaper provides an in-depth technical analysis of N-(2-Oxo-2-(phenylamino)ethyl)octanamide (CAS: 1389034-62-1), a synthetic anilide derivative of N-octanoylglycine. By replacing the native carboxylate headgroup with a phenylamide (anilide) cap, this molecule is engineered to possess enhanced lipophilicity and membrane permeability. As a Senior Application Scientist, I have structured this guide to detail the physicochemical rationale behind this structural modification, provide a self-validating synthetic methodology, and outline its application as a pharmacological probe for lipid-processing enzymes like Fatty Acid Amide Hydrolase (FAAH).
Chemical Structure & Physicochemical Profiling
The structural causality of N-(2-Oxo-2-(phenylamino)ethyl)octanamide is rooted in its three distinct domains:
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The Octanoyl Tail (C8): Provides the necessary hydrophobic bulk to anchor the molecule within the lipid-binding pockets of target proteins.
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The Glycine Linker: Acts as a flexible, hydrogen-bonding spacer that mimics endogenous lipoamino acids .
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The Anilide Cap: The critical synthetic modification. By converting the anionic carboxylic acid of native N-octanoylglycine into a neutral anilide, the topological polar surface area (TPSA) is restricted, and the partition coefficient (LogP) is significantly increased. This prevents the molecule from being trapped in the aqueous phase, facilitating passive diffusion across cellular membranes.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | N-(2-Oxo-2-(phenylamino)ethyl)octanamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1389034-62-1 | Unique identifier for the synthetic building block. |
| Molecular Formula | C₁₆H₂₄N₂O₂ | Confirms the 1:1:1 stoichiometry of the C8-Gly-Aniline assembly. |
| Molecular Weight | 276.37 g/mol | Falls well within the Lipinski Rule of 5 (<500 Da) for favorable pharmacokinetics. |
| Topological Polar Surface Area | 58.20 Ų | Optimal for blood-brain barrier (BBB) penetration and cellular permeability. |
| Predicted LogP | ~3.8 | Indicates strong amphiphilic character, biased toward lipophilicity due to the phenyl ring. |
| H-Bond Donors / Acceptors | 2 / 2 | Provided entirely by the two amide linkages, ensuring specific target-site coordination. |
Mechanistic Pathways: Enzymatic Regulation
Endogenous N-acylglycines are tightly regulated by intracellular and extracellular amidases, most notably FAAH and Peptidase M20 Domain Containing 1 (PM20D1) . These enzymes catalyze both the synthesis and degradation of lipoamino acids.
Because N-(2-Oxo-2-(phenylamino)ethyl)octanamide structurally mimics the natural substrate but features a bulky, non-cleavable (or slowly cleavable) anilide group, it functions as a potent competitive inhibitor or a structural probe for these enzymes. By occupying the catalytic cleft of FAAH, it prevents the degradation of endogenous signaling lipids, thereby amplifying GPCR-mediated signaling pathways (e.g., GPR18, GPR55) .
Mechanistic pathway illustrating the interaction of synthetic anilide derivatives with FAAH and GPCRs.
Self-Validating Synthetic Methodology
To ensure absolute structural integrity, the synthesis of this compound must be approached via a controlled, two-step amidation sequence. This protocol is designed as a self-validating system, incorporating specific analytical checkpoints to prevent downstream contamination.
Step 1: Synthesis of the Anilide Core (2-Amino-N-phenylacetamide)
Causality of Reagents: We utilize N-Boc-glycine to prevent uncontrolled oligomerization of the amino acid. EDC·HCl is selected as the coupling agent because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. HOBt is added to form a highly reactive intermediate ester, which suppresses the formation of inactive N-acylureas and accelerates aminolysis by the weakly nucleophilic aniline.
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Coupling: Dissolve N-Boc-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and stir for 15 minutes at room temperature to pre-form the active ester.
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Aminolysis: Add aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and EDC-urea), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Deprotection: Resuspend the intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours to cleave the Boc group. Concentrate in vacuo to yield the TFA salt of 2-amino-N-phenylacetamide.
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Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). A successful deprotection will yield a baseline spot that turns deep purple upon heating with a Ninhydrin stain (confirming the presence of a primary amine).
Step 2: N-Acylation with Octanoyl Chloride
Causality of Reagents: Octanoyl chloride is highly reactive and prone to hydrolysis. The reaction must be kept strictly anhydrous. DIPEA is used in excess because it serves a dual purpose: it neutralizes the TFA salt to liberate the free amine, and it acts as an acid scavenger to neutralize the HCl generated during the acylation, preventing the protonation of the product.
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Reaction Setup: Dissolve the 2-amino-N-phenylacetamide TFA salt (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and cool the system to 0 °C in an ice bath to control the exothermic reaction.
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Acylation: Add octanoyl chloride (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Purification: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
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Validation Checkpoint: Analyze the purified fraction via LC-MS (ESI+). The expected mass-to-charge ratio (m/z) for [M+H]⁺ is 277.2 . Confirm structural connectivity via ¹H-NMR (look for the distinct triplet of the terminal methyl group at ~0.88 ppm and the multiplet of the 5 aromatic protons at ~7.1-7.5 ppm).
Functional Validation: FAAH Competitive Inhibition Assay
To validate the biological utility of the synthesized probe, it must be tested against its primary putative target, FAAH. This continuous fluorometric assay is designed to measure the competitive inhibition of the synthetic anilide against a known substrate.
Causality of Assay Conditions: The assay buffer is maintained at pH 9.0 and includes 0.1% Triton X-100. Because FAAH is an integral membrane protein, the alkaline pH matches its catalytic optimum, while the Triton X-100 forms micelles that mimic the lipid bilayer, keeping the enzyme solubilized and active.
Step-by-Step Protocol:
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Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% Triton X-100.
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Enzyme Incubation: In a black 96-well microplate, add recombinant human FAAH (final concentration ~1 nM) to the assay buffer.
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Compound Addition: Add varying concentrations of the synthetic anilide (CAS 1389034-62-1) ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., URB597, a known FAAH inhibitor) to validate assay sensitivity. Incubate at 37 °C for 15 minutes to allow for binding equilibrium.
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Substrate Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration) to all wells.
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Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) for 30 minutes at 37 °C.
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Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against the log concentration of the inhibitor and use non-linear regression to determine the IC₅₀ value.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 84290, Capryloyl Glycine." PubChem. URL:[Link]
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Kim, J. et al. "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife (2020). URL: [Link]
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Battista, N. et al. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." International Journal of Molecular Sciences (2019). URL:[Link]
